molecular formula C5H9N3O2S B13261542 (1-methyl-1H-imidazol-5-yl)methanesulfonamide

(1-methyl-1H-imidazol-5-yl)methanesulfonamide

Cat. No.: B13261542
M. Wt: 175.21 g/mol
InChI Key: UFPODXVTOVSAMM-UHFFFAOYSA-N
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Description

(1-methyl-1H-imidazol-5-yl)methanesulfonamide is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are a significant class of heterocyclic compounds that have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the sulfonamide group in this compound adds to its versatility and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-imidazol-5-yl)methanesulfonamide typically involves the reaction of 1-methylimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

1-methylimidazole+methanesulfonyl chlorideThis compound\text{1-methylimidazole} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 1-methylimidazole+methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-imidazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(1-methyl-1H-imidazol-5-yl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the imidazole ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-imidazol-5-yl)methylamine
  • (1-methyl-1H-imidazol-5-yl)methanol
  • (1-methyl-1H-imidazol-5-yl)acetic acid

Uniqueness

(1-methyl-1H-imidazol-5-yl)methanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. The sulfonamide group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

(3-methylimidazol-4-yl)methanesulfonamide

InChI

InChI=1S/C5H9N3O2S/c1-8-4-7-2-5(8)3-11(6,9)10/h2,4H,3H2,1H3,(H2,6,9,10)

InChI Key

UFPODXVTOVSAMM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CS(=O)(=O)N

Origin of Product

United States

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